

# BKM120 In Vitro Assay: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	BKM1740	
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## Introduction to BKM120 (Buparlisib)

BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1] It targets all four class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ), which are critical components of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in human cancers, making it a key target for therapeutic intervention.[5][6] BKM120 competitively binds to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity and downstream signaling.[1]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of BKM120, catering to researchers, scientists, and drug development professionals.

## Data Presentation: BKM120 In Vitro Efficacy

The following table summarizes the in vitro inhibitory activity of BKM120 against PI3K isoforms and its growth inhibitory effects on various cancer cell lines.

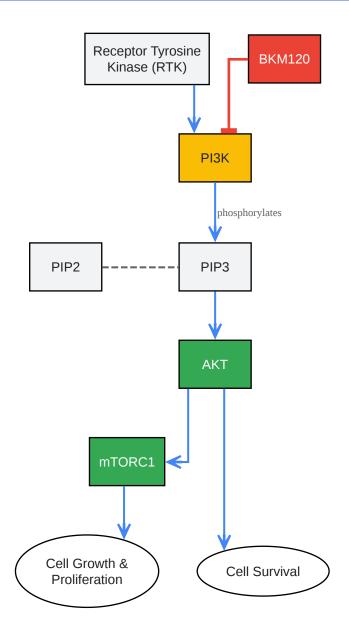


Target/Cell Line	Assay Type	IC50/GI50 (nM)	Reference
p110α	Cell-free kinase assay	52	[7]
p110β	Cell-free kinase assay	166	[7]
p110δ	Cell-free kinase assay	116	[7]
р110у	Cell-free kinase assay	262	[7]
A2780 (Ovarian)	Cell Proliferation Assay	GI50: ~100-700	[7]
U87MG (Glioblastoma)	Cell Proliferation Assay	GI50: ~100-700	[7]
MCF7 (Breast)	Cell Proliferation Assay	GI50: ~100-700	[7]
DU145 (Prostate)	Cell Proliferation Assay	GI50: ~100-700	[7]

# **Signaling Pathway**

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory action of BKM120.





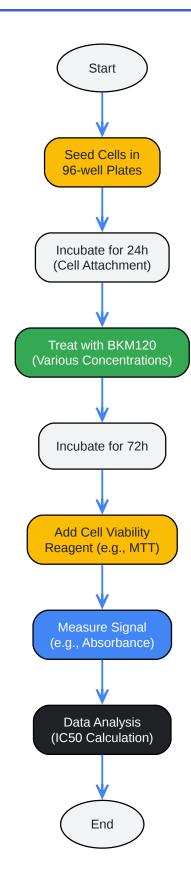
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PI3K/AKT/mTOR pathway and BKM120 inhibition.

# **Experimental Workflow**

The following diagram outlines a typical experimental workflow for assessing the in vitro effects of BKM120 on cell viability.





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Workflow for in vitro cell viability assay.



# **Experimental Protocols Cell Viability (MTT) Assay**

This protocol is for determining the cytotoxic effects of BKM120 on cancer cell lines.

#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- 96-well plates
- BKM120 (Buparlisib)
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 15% SDS in 15 mM HCl or DMSO)[8]
- · Multichannel pipette
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium.
- Incubation: Incubate the plates overnight at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.[8]
- Drug Treatment: Prepare serial dilutions of BKM120 in culture medium. The final DMSO concentration should be kept below 0.1%. Add 100 μL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).



- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.[8]
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.[8]
- Absorbance Measurement: Read the absorbance at 595 nm using a microplate reader.[8]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

## Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol is for assessing the effect of BKM120 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

#### Materials:

- · Cancer cell line of interest
- 6-well plates
- BKM120
- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA or Bradford protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)



- Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-S6 Ribosomal Protein, anti-total-S6, and a loading control like anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents

#### Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of BKM120 for the desired time (e.g., 1-24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Detect the protein bands using an ECL detection system.
- Analysis: Quantify the band intensities and normalize to the total protein and/or loading control to determine the change in phosphorylation.

### In Vitro PI3K Kinase Assay

This protocol outlines a general procedure for an in vitro kinase assay to measure the inhibitory activity of BKM120 on PI3K isoforms. This is often performed using a luminescent ATP



detection assay format.

#### Materials:

- Recombinant human PI3K isoforms (p110 $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ )
- BKM120
- Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS)[7]
- Phosphatidylinositol (PI) or PIP2 as a substrate
- ATP
- Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
- · 384-well plates
- Luminometer

#### Procedure:

- Compound Preparation: Prepare serial dilutions of BKM120 in DMSO and add to the wells of a 384-well plate.
- Kinase Reaction: Add the PI3K enzyme and substrate (PI or PIP2) in the assay buffer to each well.
- Initiation: Start the reaction by adding ATP to each well.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
- Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.



 Data Analysis: Calculate the percent inhibition of PI3K activity for each BKM120 concentration and determine the IC50 value.

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